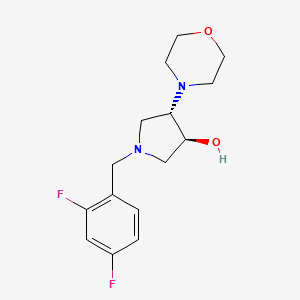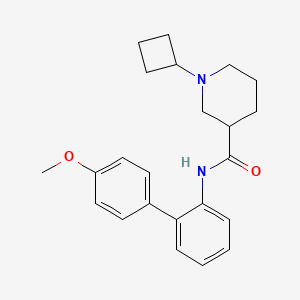
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol
Descripción general
Descripción
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. It has gained a lot of attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology.
Mecanismo De Acción
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol acts as a potent antagonist of the dopamine D2 receptor. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of movement, emotion, and motivation. By blocking the dopamine receptor, (3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol reduces the symptoms of schizophrenia, such as delusions, hallucinations, and disordered thinking. Additionally, it exhibits acetylcholinesterase inhibitory activity, which increases the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in learning, memory, and attention. By increasing the levels of acetylcholine, (3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol improves cognitive function and memory.
Biochemical and Physiological Effects:
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol has been found to exhibit various biochemical and physiological effects. It exhibits anticonvulsant activity by reducing the excitability of neurons in the brain. It also exhibits analgesic activity by blocking the transmission of pain signals in the brain. Additionally, it exhibits anti-inflammatory activity by reducing the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. It exhibits significant activity against various diseases, which makes it a potential candidate for drug discovery. However, it also has some limitations. It exhibits low solubility in water, which makes it difficult to administer in vivo. Additionally, it exhibits high lipophilicity, which may lead to poor bioavailability and toxicity.
Direcciones Futuras
There are several future directions for the research on (3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol. One possible direction is to explore its potential as a treatment for other diseases such as depression, anxiety, and addiction. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of its pharmacological properties. Additionally, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Finally, the development of analogs and derivatives of (3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Aplicaciones Científicas De Investigación
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant activity against various diseases such as Alzheimer's, Parkinson's, and schizophrenia. It acts as a potent antagonist of the dopamine D2 receptor, which makes it a potential candidate for the treatment of schizophrenia. It also exhibits acetylcholinesterase inhibitory activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, it has been found to exhibit anticonvulsant and analgesic activity, which makes it a potential candidate for the treatment of epilepsy and pain.
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-[(3S,4R)-3-hydroxy-4-(3-methylthiophen-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-3-23-15-6-4-14(5-7-15)19(22)20-10-8-16(17(21)12-20)18-13(2)9-11-24-18/h4-7,9,11,16-17,21H,3,8,10,12H2,1-2H3/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPCKYSBRFHOEO-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C(C2)O)C3=C(C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=C(C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-hydroxy-1,5-dimethylhexyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B3812938.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide](/img/structure/B3812954.png)

![2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3812974.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3812975.png)
![methyl 4-(5-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B3812983.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3812991.png)
![2-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]-4-phenyl-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B3812993.png)
![N-[(5-methyl-2-furyl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B3813011.png)
![2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol](/img/structure/B3813022.png)
![7-(4-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3813025.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3813029.png)
![(3aR*,6aR*)-2-methyl-N-{2-[(methylamino)sulfonyl]ethyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B3813032.png)